

Application Notes and Protocols: RNA Sequencing Analysis of SJ6986-Treated Cancer Cells

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Compound of Interest

Compound Name: SJ6986

Cat. No.: B8191667

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Introduction

SJ6986 is a novel molecular glue that selectively targets the G1 to S phase transition 1 and 2 (GSPT1 and GSPT2) proteins for degradation.[1][2] By inducing the proximity of GSPT1/2 to the CRL4[^]CRBN[^] E3 ubiquitin ligase complex, **SJ6986** triggers their ubiquitination and subsequent proteasomal degradation.[3][4] This targeted protein degradation leads to apoptosis and cell cycle arrest in various cancer cell lines, particularly in acute lymphoblastic leukemia (ALL).[3][5][6] While the primary mechanism of action is established, a comprehensive understanding of the downstream transcriptional consequences of GSPT1/2 degradation is crucial for elucidating the full spectrum of **SJ6986**'s effects, identifying biomarkers of response, and uncovering potential resistance mechanisms.

This document provides a detailed protocol for conducting an RNA sequencing (RNA-seq) analysis of cancer cells treated with **SJ6986**. The aim is to identify differentially expressed genes and dysregulated pathways resulting from GSPT1/2 degradation, thereby offering deeper insights into the compound's therapeutic effects.

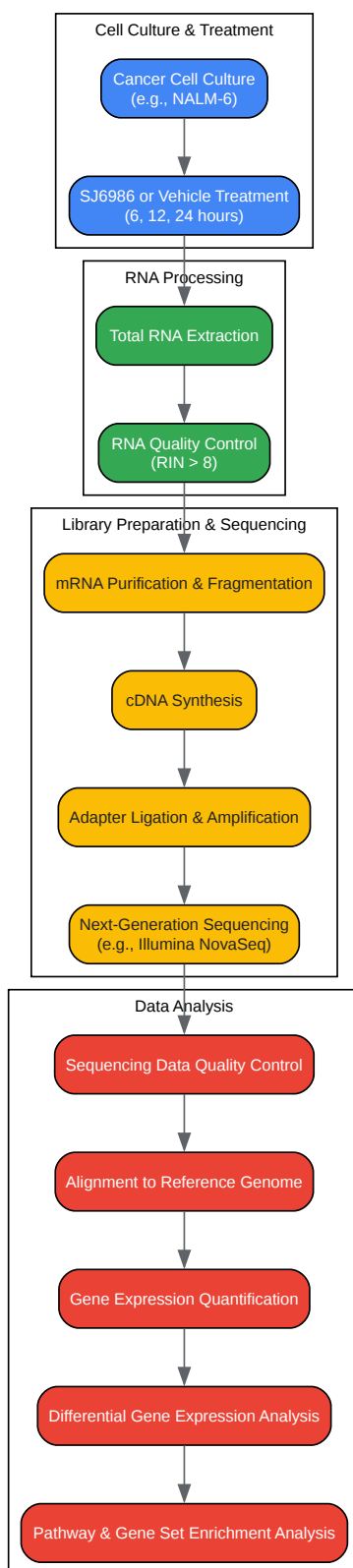
Experimental Design

A well-controlled experimental design is critical for obtaining high-quality and interpretable RNA-seq data. The following outlines a recommended experimental setup:

Parameter	Recommendation	Rationale
Cell Line	Acute Lymphoblastic Leukemia (e.g., NALM-6, REH) or other sensitive cancer cell line	SJ6986 has demonstrated potent activity in ALL cell lines. [3]
Treatment	SJ6986 (e.g., 100 nM) vs. Vehicle (e.g., 0.1% DMSO)	A concentration known to induce GSPT1/2 degradation and apoptosis should be used.
Time Points	6, 12, and 24 hours	Multiple time points allow for the characterization of early and late transcriptional responses.
Replicates	3 biological replicates per condition and time point	Ensures statistical power for differential expression analysis.

Experimental Workflow

The overall experimental workflow for the RNA sequencing analysis of **SJ6986**-treated cancer cells is depicted below.



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Figure 1: Experimental workflow for RNA sequencing analysis.

Detailed Protocols

Cell Culture and **SJ6986** Treatment

- Culture the selected cancer cell line (e.g., NALM-6) in appropriate media and conditions until the desired cell number is reached for the experiment.
- Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
- Prepare a stock solution of **SJ6986** in a suitable solvent (e.g., DMSO).
- Treat the cells with the final concentration of **SJ6986** or an equivalent volume of the vehicle control.
- Incubate the treated cells for the predetermined time points (6, 12, and 24 hours).
- At each time point, harvest the cells by centrifugation and wash with ice-cold PBS.
- Proceed immediately to RNA extraction or store the cell pellets at -80°C.

Total RNA Extraction

- Extract total RNA from the cell pellets using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- Include an on-column DNase digestion step to remove any contaminating genomic DNA.
- Elute the RNA in nuclease-free water.

RNA Quality Control

Assess the quality and quantity of the extracted RNA:

Metric	Method	Acceptable Range
Concentration	Spectrophotometry (e.g., NanoDrop)	> 20 ng/μL
Purity (A260/A280)	Spectrophotometry	1.8 - 2.1
Purity (A260/A230)	Spectrophotometry	> 1.8
Integrity (RIN)	Agilent Bioanalyzer or equivalent	> 8.0

RNA Sequencing Library Preparation

- mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
- Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.
- First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
- Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
- End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
- Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
- PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity for sequencing.
- Library Quality Control: Assess the quality and size distribution of the final library using an Agilent Bioanalyzer.

Sequencing

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a recommended depth of 20-30 million reads per sample.

Data Analysis Workflow

A robust bioinformatics pipeline is essential for extracting meaningful biological insights from the RNA-seq data.

Quality Control of Sequencing Data

- Use tools like FastQC to assess the quality of the raw sequencing reads.
- Trim adapter sequences and low-quality bases using tools such as Trimmomatic.

Alignment to Reference Genome

- Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.

Gene Expression Quantification

- Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq.

Differential Gene Expression Analysis

- Perform differential gene expression analysis between **SJ6986**-treated and vehicle-treated samples at each time point using packages like DESeq2 or edgeR in R.
- Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).

Pathway and Gene Set Enrichment Analysis

- Perform pathway analysis on the list of differentially expressed genes using databases such as Gene Ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG), and Reactome.
- This analysis will identify biological pathways and processes that are significantly enriched in the set of differentially expressed genes.

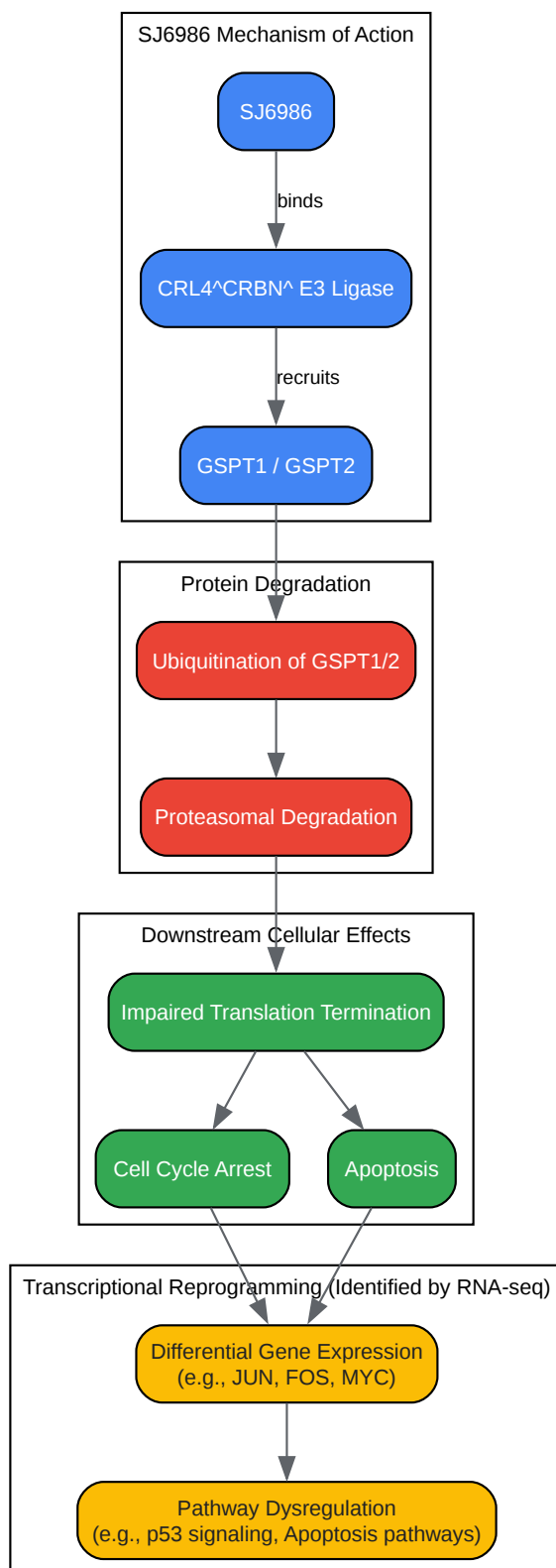
Expected Quantitative Data

The following table provides an example of the expected output from the differential gene expression analysis.

Gene Symbol	log2FoldChange	p-value	Adjusted p-value
JUN	2.58	1.2e-50	3.4e-46
FOS	2.15	4.5e-45	8.1e-41
MYC	-1.89	7.8e-32	9.2e-28
CDKN1A	1.75	2.3e-28	1.9e-24
GADD45A	1.98	5.6e-25	3.7e-21

Signaling Pathway Visualization

The primary mechanism of action of **SJ6986** involves the targeted degradation of GSPT1/2. The downstream consequences of this degradation can be investigated through the analysis of differentially expressed genes and their associated pathways.



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Figure 2: SJ6986 mechanism and downstream effects.

By following these detailed protocols, researchers can effectively utilize RNA sequencing to unravel the transcriptomic landscape of cancer cells treated with **SJ6986**, leading to a more profound understanding of its anti-cancer activity.

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